molecular formula C12H8ClN5O2 B2970887 6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1351828-67-5

6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2970887
CAS RN: 1351828-67-5
M. Wt: 289.68
InChI Key: UGSPZGFJXOOQJP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a triazolo-pyrazine core . It is part of the broader class of triazole compounds, which are known for their versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo-pyrazine core, which is a nitrogenous heterocyclic moiety . This core is present in a number of drug classes due to its ability to bind with a variety of enzymes and receptors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to undergo a variety of reactions. For example, triazolo-quinoxaline derivatives can be synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Modulators of σ-Receptors

These compounds have been identified as modulators of σ-receptors , which are a set of proteins involved in the regulation of several biological functions including neural signaling and cell proliferation.

Inhibitors of β-Secretase-1 (BACE-1)

They serve as inhibitors of β-secretase-1 (BACE-1) , an enzyme playing a crucial role in the formation of amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s.

Cytochrome Cyp8b1 Inhibition

Triazolo[1,5-a]pyrazine derivatives have shown activity as inhibitors of cytochrome Cyp8b1 , an enzyme involved in cholesterol metabolism and bile acid synthesis.

Antiviral Activity

These compounds possess antiviral properties , which could be beneficial in the treatment of various viral infections including herpes and viral hepatitis B.

Cancer Prevention Agents

Triazole derivatives are significant as cancer prevention agents due to their ability to reduce or eliminate free radicals, protecting cells against oxidative damage .

Antibacterial Activity

They have demonstrated a range of antibacterial activities , which is important for drug discovery programs targeting bacterial infections.

Antidiabetic Properties

Some triazolo[4,3-a]pyrazine derivatives are important in the treatment of type II diabetes mellitus, as seen with sitagliptin phosphate .

Anti-Tumor Properties

With potent activity against human tumor cell lines, these compounds have potential applications in cancer therapy .

Future Directions

Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, more research is needed to determine the safety and hazards associated with this compound. Given the biological activity of similar compounds, this compound could also be explored for potential pharmaceutical applications .

properties

IUPAC Name

6-(4-chlorophenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5O2/c13-7-3-1-6(2-4-7)8-5-18-10(12(20)15-8)9(11(14)19)16-17-18/h1-5H,(H2,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSPZGFJXOOQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(N=N3)C(=O)N)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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